molecular formula C21H17N3O7S2 B2751548 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-03-9

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2751548
CAS No.: 865248-03-9
M. Wt: 487.5
InChI Key: SCIRUNPDJZSTLV-LNVKXUELSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a chromene ring and a benzothiazole ring. Chromenes are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . Benzothiazoles are sulfur and nitrogen-containing heterocycles that are also found in various biologically active compounds.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Chromene Derivatives

    Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized via a one-pot method involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid. This synthesis demonstrates the compound's utility in creating chromene derivatives, which are important in medicinal chemistry (S. Reddy & G. Krupadanam, 2010).

  • Catalysis and Reaction Acceleration

    N-heterocyclic carbenes, closely related to the core structure of the queried compound, are utilized as efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in organic synthesis, highlighting the potential for the queried compound in facilitating chemical transformations (G. Grasa et al., 2003).

Pharmacological Applications

  • Antimicrobial and Antiproliferative Agents

    Sulfonamide derivatives, incorporating thiazole and chromene moieties, have been synthesized and shown to exhibit antimicrobial and antiproliferative activities. This suggests potential applications of the compound in developing new therapeutic agents (Shimaa M. Abd El-Gilil, 2019).

  • Inhibitory Properties Against Inflammation

    A highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, possessing structural similarities to the queried compound, has shown cyclooxygenase and lipoxygenase inhibitory properties. This indicates its potential in anti-inflammatory drug development (Fasina Makkar & K. Chakraborty, 2018).

  • Anticancer Activity

    Thiazole derivatives bearing a coumarin nucleus have been synthesized and evaluated for cytotoxic activity, showcasing the compound's applicability in cancer research and therapy development (S. M. Gomha & K. Khalil, 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole-6-sulfonamide, followed by the acetylation of the resulting product with ethyl acetate and acetic anhydride. The final step involves the imination of the resulting product with ethyl chloroformate to yield the desired compound.", "Starting Materials": [ "4-oxo-4H-chromene-3-carboxylic acid", "2-aminobenzo[d]thiazole-6-sulfonamide", "ethyl acetate", "acetic anhydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole-6-sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate product.", "Step 2: Acetylation of the intermediate product with ethyl acetate and acetic anhydride in the presence of a base such as triethylamine (TEA) to yield the acetylated product.", "Step 3: Imination of the acetylated product with ethyl chloroformate in the presence of a base such as TEA to yield the desired compound, (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate." ] }

CAS No.

865248-03-9

Molecular Formula

C21H17N3O7S2

Molecular Weight

487.5

IUPAC Name

ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C21H17N3O7S2/c1-2-30-18(25)10-24-15-8-7-12(33(22,28)29)9-17(15)32-21(24)23-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3,(H2,22,28,29)

InChI Key

SCIRUNPDJZSTLV-LNVKXUELSA-N

SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

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